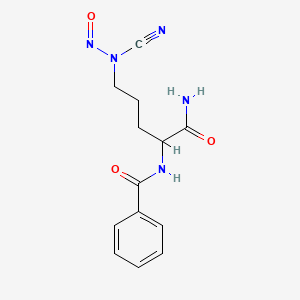
Cyanamide, N-(4-benzamido-4-carbamoylbutyl)-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanamide, N-(4-benzamido-4-carbamoylbutyl)-N-nitroso- is a complex organic compound that features a cyanamide group, a benzamido group, a carbamoylbutyl chain, and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, N-(4-benzamido-4-carbamoylbutyl)-N-nitroso- typically involves multi-step organic reactions. The starting materials might include benzamide, cyanamide, and nitroso compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to minimize costs and maximize yield. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Cyanamide, N-(4-benzamido-4-carbamoylbutyl)-N-nitroso- can undergo various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The benzamido and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Cyanamide, N-(4-benzamido-4-carbamoylbutyl)-N-nitroso- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The benzamido and carbamoyl groups might also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-benzamido-4-carbamoylbutyl)-N-nitroso-urea: Similar structure but with a urea group instead of cyanamide.
N-(4-benzamido-4-carbamoylbutyl)-N-nitroso-thiourea: Similar structure but with a thiourea group instead of cyanamide.
Uniqueness
Cyanamide, N-(4-benzamido-4-carbamoylbutyl)-N-nitroso- is unique due to the presence of the cyanamide group, which can participate in specific chemical reactions that are not possible with urea or thiourea derivatives. This uniqueness might confer distinct biological or chemical properties, making it valuable for specific applications.
Properties
CAS No. |
42242-72-8 |
|---|---|
Molecular Formula |
C13H15N5O3 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
N-[1-amino-5-[cyano(nitroso)amino]-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C13H15N5O3/c14-9-18(17-21)8-4-7-11(12(15)19)16-13(20)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-8H2,(H2,15,19)(H,16,20) |
InChI Key |
YFSUFQYARIQEJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN(C#N)N=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
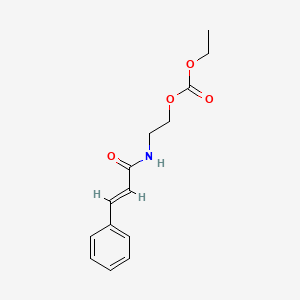
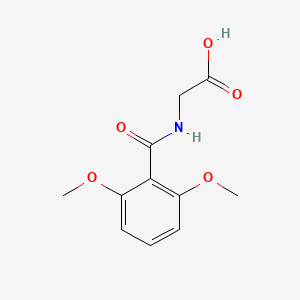
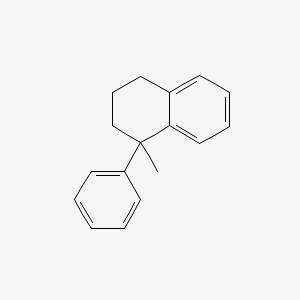
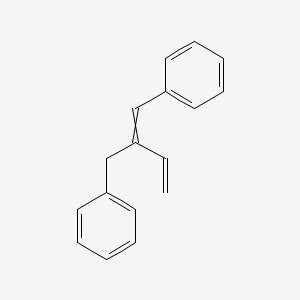
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)

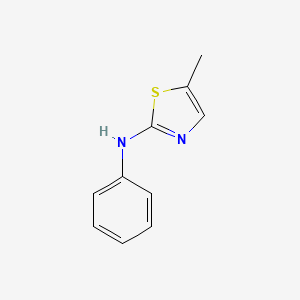
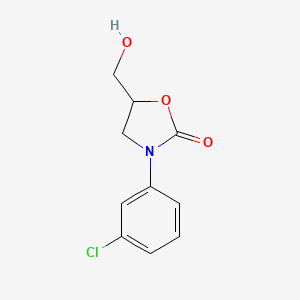
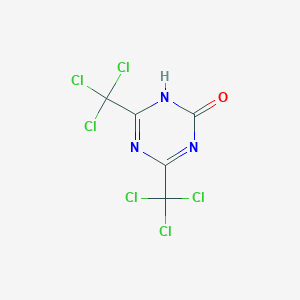
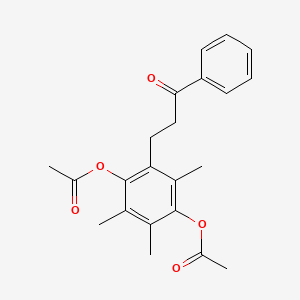
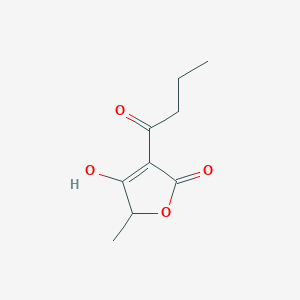
![[(4-Methylphenyl)(nitroso)amino]acetic acid](/img/structure/B14655220.png)
